molecular formula C9H11Cl2F3N2O2 B2623090 2-amino-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid dihydrochloride CAS No. 2416236-32-1

2-amino-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid dihydrochloride

Cat. No.: B2623090
CAS No.: 2416236-32-1
M. Wt: 307.09
InChI Key: ZYSHLPWHTPDRSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid dihydrochloride is a chemical compound with the molecular formula C9H9F3N2O22ClH It is a derivative of propanoic acid and contains a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid dihydrochloride typically involves the reaction of 5-trifluoromethylpyridine with ammonia to form the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-amino-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 2-amino-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid dihydrochloride imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various scientific research applications .

Properties

IUPAC Name

2-amino-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2.2ClH/c10-9(11,12)7-4-5(1-2-14-7)3-6(13)8(15)16;;/h1-2,4,6H,3,13H2,(H,15,16);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOQLSZZQXJDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CC(C(=O)O)N)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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